Ortho-Fluorination: Conformation and Binding Mode
The ortho-fluoro substitution in benzenesulfonamides is not a simple bioisosteric replacement. In-silico docking experiments on a series of ortho-fluorinated benzenesulfonamides revealed a distinct binding mode in the CETP active site compared to their meta- and para-substituted counterparts [1]. This conformational difference directly correlated with in vitro CETP inhibitory activity, where para-substituted derivatives demonstrated higher activity than ortho- and meta- analogs [1]. The unique binding pose is a direct consequence of the ortho-fluorine's steric and electronic influence.
| Evidence Dimension | In-silico Predicted Binding Mode and In Vitro CETP Inhibition |
|---|---|
| Target Compound Data | Ortho-fluoro benzenesulfonamides (6a-c, 6e, 6f, 6h, 6i) exhibit a distinct binding mode and 29-83% CETP inhibition at 10 µM [1]. |
| Comparator Or Baseline | Para-fluoro benzenesulfonamides (6d, 6g, 6j) exhibit a different binding mode and up to 100% CETP inhibition at 10 µM [1]. |
| Quantified Difference | The difference in binding mode is qualitative, but it results in a quantitative difference in inhibition, with para-derivatives being more potent [1]. |
| Conditions | In-silico ligandfit docking and in vitro CETP inhibition assay at 10 µM concentration [1]. |
Why This Matters
This evidence demonstrates that the ortho-fluorophenyl group is not interchangeable; it confers a unique binding mode that cannot be achieved with other regioisomers, which is critical for generating accurate SAR data and developing selective chemical probes.
- [1] Abu Khalaf, R., Jaradat, L., & Habash, M. (2024). Synthesis and In-Silico Studies of Ortho-Fluorinated Benzenesulfonamides as Putative Anti-CETP Agents. Current Organic Chemistry, 28(9), 1-10. View Source
